This property makes it a valuable coupling agent in various research areas, including:
* **Microfluidics:** Silane coupling agents like 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- are used to modify microfluidic channel surfaces for specific functionalities, such as promoting attachment of biological cells for biosensing applications [].* **Nanoparticle functionalization:** It can be used to modify the surface of nanoparticles, allowing for controlled attachment of biomolecules like antibodies or drugs for targeted delivery purposes in biological research [].
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- can be used as a building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, leading to novel functionalities useful in research.
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 207.343 g/mol. It is also known by several other names, including N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine and 3-(N,N-dimethylamino)propyltrimethoxysilane. The compound features a propylamine backbone with trimethoxysilyl groups, which enhances its reactivity and utility in various applications, particularly in surface modification and adhesion technologies .
Synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- typically involves the following steps:
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- has diverse applications across various fields:
Several compounds share structural similarities with 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- | C8H21NO3Si | Enhanced adhesion properties due to trimethoxy group |
N,N-Dimethylaminopropyltrimethoxysilane | C8H21NO3Si | Similar structure but lacks direct propylamine link |
(Aminopropyl)triethoxysilane | C9H23NO3Si | Uses ethoxy groups instead of methoxy |
(N,N-Dimethylamino)propyltriethoxysilane | C9H23NO3Si | Ethoxy instead of methoxy; different reactivity |
The unique feature of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- lies in its combination of a propylamine backbone with trimethoxysilyl functionality, which provides enhanced reactivity and bonding capabilities compared to other similar compounds. This makes it particularly useful in applications where strong adhesion to inorganic surfaces is required.
The conventional synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- through hydrolysis-condensation routes represents the most established approach in organosilane chemistry [1]. The hydrolysis and condensation reactions occur concurrently and consecutively, with each having distinct kinetic parameters [1]. The polymerization reaction begins with hydrolysis of the silanes, followed by condensation to form sols, gels, or silsesquioxanes [1].
The hydrolysis reaction is fundamentally a proton-transfer reaction that undergoes acid-base catalytic processes [1]. The first hydrolysis step controls the overall polymerization because it represents the slowest step in the reaction sequence [1]. For aminosilanes, the situation differs significantly from other organosilanes due to their inherent alkalinity [2]. Amino-functional silanes readily dissolve into water and their alkalinity catalyzes the hydrolysis process [2]. Upon contact with water, hydrolysis occurs immediately within seconds, followed by rapid condensation due to the instability of silanols in alkaline media [2].
The reaction mechanism varies substantially depending on the pH of the medium [1]. In alkaline conditions, nucleophilic hydroxyl or deprotonated silanol groups attack the silicon atoms through an SN2-Si mechanism with penta- or hexavalent intermediates [1]. Conversely, in acidic media, the alkoxide and silanol groups are first protonated in a rapid step, making the silicon atom more electrophilic and susceptible to attack by water or neutral silanol groups [1].
Table 1: Conventional Hydrolysis-Condensation Reaction Conditions
Reaction Medium | Temperature (°C) | pH Range | Reaction Time (hours) | Conversion (%) | Main Products |
---|---|---|---|---|---|
Aqueous-Alcoholic | 20-80 | 6.5-7.5 | 2-24 | 70-85 | Silanols + Oligomers |
Pure Water | 25-70 | 7.0 | 0.1-2 | 85-95 | Silanols |
Toluene-Water | 50-110 | 6.0-8.0 | 4-48 | 60-80 | Mixed Phase |
Neutral pH | 25-60 | 6.8-7.2 | 1-12 | 75-88 | Controlled Hydrolysis |
Acidic Catalyzed | 25-100 | 1.0-3.0 | 0.5-8 | 80-95 | Fast Condensation |
Basic Catalyzed | 25-90 | 8.0-11.0 | 1-6 | 85-98 | Rapid Polymerization |
The hydrolysis rate demonstrates strong dependence on molecular structure, particularly organic attachments, solvent properties, and catalyst characteristics [3]. The rate of hydrolysis decreases with increasing alkoxy group size in the order pentoxy > butoxy > propoxy > ethoxy > methoxy [4]. Temperature effects follow Arrhenius behavior, with reaction rates increasing proportionally with temperature elevation [4].
For neutral silane solutions at low concentrations, nearly all silane molecules exist as silanetriol [2]. However, aminosilane solutions of identical concentration yield nearly one hundred percent oligomeric silanes due to rapid condensation [2]. The content of monomeric aminosilanetriol increases dramatically when silane concentration in water reaches fractional percentages [2].
Catalyzed synthesis protocols for 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- have emerged as sophisticated alternatives to conventional methods, offering enhanced selectivity and improved reaction control [5]. The development of catalytic systems spans multiple metal complexes across the periodic table, providing mechanistic insights that advance efficiency and selectivity [5].
Ruthenium-based catalysts represent one of the most successful approaches for aminosilane synthesis [6]. The process involves reacting allylamine derivatives with hydrosilanes in the presence of ruthenium compounds containing tertiary phosphine ligands [6]. Tricarbonyl-bis(triphenylphosphine) ruthenium catalyst demonstrates exceptional performance, producing gamma-aminopropyl triethoxysilane with yields up to 81% and high gamma/beta selectivity ratios [6]. Reaction conditions typically require temperatures of 110°C with reaction times of 3-6 hours [6].
Manganese hydride dimers have demonstrated remarkable efficiency in silicon-nitrogen dehydrocoupling reactions [7]. The beta-diketiminate manganese hydride dimer catalyzes formation of commercial aminosilane monomers from secondary and primary amines at ambient temperatures [7]. This catalyst system achieves yields of 70-90% while generating hydrogen as the sole byproduct, representing a sustainable replacement for traditional chlorosilane-based syntheses [7].
Table 2: Catalyzed Synthesis Protocol Parameters
Catalyst Type | Temperature (°C) | Pressure (bar) | Reaction Time (hours) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Ruthenium Complex | 110-150 | 1-5 | 3-6 | 60-81 | High γ-selectivity |
Manganese Hydride | 25-50 | 1 | 2-12 | 70-90 | Si-N coupling |
Copper-DTBM-SEGPHOS | 70-100 | 1-3 | 4-8 | 75-95 | Enantioselective |
Gold Nanoparticles | 25-80 | 1 | 2-24 | 76-87 | Oxidative coupling |
Platinum Chloride | 80-120 | 1-2 | 6-12 | 40-50 | Mixed products |
Lewis Acids | 60-140 | 1-4 | 1-10 | 65-85 | Variable |
Copper-catalyzed systems utilizing DTBM-SEGPHOS ligands enable enantioselective synthesis of alpha-aminosilanes through hydroamination of vinylsilanes [8]. This system employs diethoxymethylsilane as the stoichiometric reductant and O-benzoylhydroxylamines as electrophilic nitrogen sources [8]. The methodology achieves excellent enantioselectivity and regioselectivity while maintaining compatibility with various vinylsilane substrates [8].
Gold nanoparticle catalysis represents an innovative approach for organosilane oxidation using water as the oxidant under ambient conditions [9]. Large gold nanoparticles as extensive as 18 nanometers effectively catalyze silane oxidation to silanols with hydrogen generation as the exclusive byproduct [9]. The reaction proceeds through silicon-hydrogen bond insertion on the gold nanoparticle surface, generating silyl-metal hydride intermediates that undergo nucleophilic attack by water-derived species [9].
The mechanistic understanding of dehydrocoupling reveals that manganese catalysts operate through sigma-bond metathesis pathways [7]. Addition of isopropylamine to manganese hydride dimers results in hydrogen elimination and generates new manganese-nitrogen intermediates [7]. Subsequent hydrogen-silicon addition across these manganese-nitrogen bonds regenerates the precatalyst, establishing a straightforward catalytic cycle for halogen-free silicon-nitrogen bond formation [7].
Solvent selection plays a critical role in optimizing the synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, with different solvent systems providing distinct advantages for reaction control and product quality [10]. The choice of solvent affects hydrolysis rates, product distribution, and overall reaction efficiency through multiple mechanisms including polarity effects, hydrogen bonding interactions, and water content management [10].
Anhydrous toluene with adventitious water content represents the gold standard for aminosilane preparation [10]. This solvent system effectively controls the extent of polymerization at interfaces and in solution while maintaining optimal reaction conditions [10]. Low silane concentrations in toluene discourage oligomer and polymer formation, while moderate temperatures around 70°C disrupt hydrogen bonds and reduce weakly bonded silane molecules [10].
Methanol demonstrates exceptional performance as a reaction medium for aminosilane synthesis, particularly in aza-Michael reactions [11]. Optimized conditions using methanol at 50°C achieve quantitative yields of 99% for monoadduct formation within 2 hours [11]. The higher reactivity observed in methanol correlates with the significant dipole moment and polarity of the reaction system [11].
Table 3: Solvent-Mediated Reaction Optimization Parameters
Solvent System | Boiling Point (°C) | Polarity Index | Water Content (ppm) | Reaction Rate Enhancement | Product Purity (%) |
---|---|---|---|---|---|
Toluene | 110.6 | 2.4 | <50 | 1.2x | 92-96 |
Methanol | 64.7 | 5.1 | <100 | 2.8x | 88-94 |
Ethanol | 78.4 | 4.3 | <200 | 2.1x | 90-95 |
Acetonitrile | 81.6 | 5.8 | <20 | 3.5x | 85-92 |
THF | 66.0 | 4.0 | <30 | 1.8x | 93-97 |
Mixed Alcoholic | Variable | 3.5-5.0 | <150 | 2.5x | 89-94 |
Acetonitrile provides the highest reaction rate enhancement at 3.5 times baseline rates due to its exceptional polarity and low water content [3]. The dipole moment of alkoxysilanes plays a particularly important role in acetonitrile, enhancing reactivity through favorable solvation effects [3]. However, the increased reaction rate comes at the expense of slightly reduced product purity compared to less polar solvents [3].
Solvent-free synthesis approaches have gained attention for specific applications, particularly in nucleobase-terminated organosilane preparation [12]. The reaction of bromouracil with amino-terminated organosilane proceeds efficiently without solvents, avoiding complications from silane condensation in the presence of water [12]. This methodology achieves 38% yields while eliminating solvent-related purification challenges [12].
Green solvent alternatives such as 1,2,3-trimethoxypropane offer sustainable options for organosilane reduction reactions [13]. This solvent demonstrates safety advantages, non-toxicity, and recyclability potential while maintaining viable reaction conditions for aminosilane synthesis [13]. The implementation of environmentally benign solvents addresses growing sustainability concerns in industrial organosilane production [13].
The hydrophilicity of co-solvents significantly influences hydrolysis rates in mixed solvent systems [4]. For alpha-silanes and gamma-silanes, hydrolysis rates decrease as hydrophilicity increases across methanol, ethanol, and propan-1-ol series [4]. This relationship provides opportunities for fine-tuning reaction rates through strategic solvent selection and blending [4].
The purification and isolation of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- requires sophisticated methodologies to achieve the high purity standards demanded by industrial applications [14]. Traditional purification approaches have been enhanced through novel techniques that address specific challenges associated with aminosilane chemistry, including hydrolytic sensitivity and thermal stability considerations [14].
Fractional distillation remains the most widely employed purification technique for organosilanes, offering excellent separation efficiency for compounds with distinct boiling points [15]. The process typically operates under reduced pressure conditions ranging from 30 to 760 millibar to minimize thermal decomposition [15]. Temperature ranges of 60-190°C enable effective separation while maintaining product integrity [15]. Recovery yields of 75-90% are achievable with purities reaching 95-99% through careful optimization of distillation parameters [15].
Azeotropic distillation represents a specialized approach for removing methanol and other volatile impurities from aminosilane products [15]. The addition of methoxytrimethylsilane as an azeotropic agent enables selective removal of methanol through formation of low-boiling azeotropic mixtures [15]. This technique proves particularly valuable when dealing with dimethoxymethylsilane purification, where methanol presence reduces storage stability and affects reactivity [15].
Table 4: Purification and Isolation Technique Parameters
Method | Temperature Range (°C) | Pressure (mbar) | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) |
---|---|---|---|---|---|
Fractional Distillation | 60-190 | 30-760 | 95-99 | 75-90 | 4-12 |
Molecular Sieves | 25-110 | 1-1000 | 92-98 | 85-95 | 2-8 |
Azeotropic Distillation | 50-120 | 100-760 | 90-96 | 80-88 | 6-15 |
Membrane Separation | 25-80 | 1-100 | 94-99 | 88-95 | 1-6 |
Crystallization | 0-50 | 1000 | 98-99.5 | 70-85 | 12-48 |
Chromatographic | 25-60 | 1000 | 99-99.9 | 60-80 | 4-24 |
Molecular sieve technology provides exceptional water removal capabilities essential for aminosilane stability [16]. Three angstrom molecular sieves demonstrate optimal performance for water adsorption, resulting in highest product yields through effective dehydration [17]. The process operates efficiently across temperature ranges of 25-110°C while achieving purities of 92-98% with superior recovery yields of 85-95% [16].
Membrane separation techniques offer advantages for continuous processing applications, particularly in industrial-scale production [18]. These systems operate at moderate temperatures of 25-80°C under low pressure conditions of 1-100 millibar [18]. The technology achieves excellent purities of 94-99% with high recovery yields of 88-95% while offering rapid processing times of 1-6 hours [18].
Advanced chromatographic methods provide the highest purity levels achievable, reaching 99-99.9% for critical applications [19]. High-performance liquid chromatography enables isolation of individual components through gradient elution systems [20]. The methodology employs buffer systems with controlled pH and ionic strength to optimize separation efficiency [20]. While achieving exceptional purity, chromatographic methods typically yield lower recovery rates of 60-80% due to sample loss during multiple purification steps [19].
Crystallization techniques offer unique advantages for achieving ultra-high purity products, particularly when dealing with solid intermediates or derivatives [18]. Operating temperatures of 0-50°C enable selective crystallization while minimizing thermal degradation [18]. The technique achieves purities of 98-99.5% through careful control of nucleation and growth processes [18].
Novel approaches utilizing sterically bulky reagents enable selective impurity removal without altering existing distillation infrastructure [14]. Phenolic compounds such as 2,4,6-trimethylphenol complex specifically with volatile impurities to form non-volatile complexes easily separated during fractional distillation [14]. This methodology reduces Group 13 and Group 15 contamination to less than 5 parts per billion while minimizing prefraction losses [14].
The transition from laboratory-scale synthesis to industrial production of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- presents multifaceted challenges that require systematic engineering solutions and process optimization [21]. Industrial scalability encompasses technical, economic, and operational considerations that significantly impact production feasibility and commercial viability [21].
Heat transfer limitations represent one of the most significant challenges in scaling aminosilane synthesis [22]. Laboratory reactions that proceed smoothly in small volumes encounter thermal management difficulties as reactor sizes increase [22]. The highly exothermic nature of hydrolysis-condensation reactions requires sophisticated cooling systems to maintain temperature control across large reaction volumes [1]. Industrial reactors must incorporate advanced heat exchange systems capable of removing substantial thermal loads while maintaining uniform temperature distribution [22].
Mass transfer considerations become increasingly critical as production scales expand [22]. The rapid reaction kinetics characteristic of aminosilane chemistry demand efficient mixing systems to ensure homogeneous reaction conditions [2]. Industrial-scale reactors require high-performance agitation systems capable of achieving adequate mixing while accommodating the increased viscosity that develops as reactions progress [22].
Table 5: Industrial Production Scalability Parameters
Production Scale | Reactor Volume (L) | Operating Temperature (°C) | Pressure Requirements (bar) | Energy Consumption (kWh/kg) | Production Cost ($/kg) |
---|---|---|---|---|---|
Laboratory (g) | 0.1-2 | 50-150 | 1-5 | 15-25 | 50-100 |
Pilot (kg) | 10-100 | 60-140 | 1-8 | 12-20 | 25-50 |
Semi-Industrial (100 kg) | 500-2000 | 70-130 | 2-10 | 8-15 | 15-30 |
Industrial (1000 kg) | 5000-20000 | 80-120 | 3-12 | 6-12 | 8-20 |
Large Scale (10000 kg) | 50000-100000 | 90-110 | 5-15 | 4-8 | 5-15 |
Equipment design complexity increases substantially with production scale expansion [22]. Industrial facilities require specialized materials of construction capable of withstanding corrosive conditions while maintaining product purity [22]. The selection of appropriate alloys and surface treatments becomes critical for preventing contamination and ensuring long-term operational reliability [22].
Process control sophistication must advance significantly during scale-up transitions [21]. Laboratory procedures that rely on manual monitoring require automation systems capable of real-time process optimization [21]. Industrial production demands comprehensive instrumentation for temperature, pressure, flow rate, and composition monitoring throughout the process train [21].
Economic considerations play increasingly important roles as production scales expand [23]. Capital investment requirements grow exponentially with reactor size, necessitating careful economic analysis to ensure project viability [23]. The aminosilane market, valued at 1.2 billion dollars in 2024 with projected growth to 2.5 billion dollars by 2033, provides strong economic incentives for successful scale-up implementation [23].
Waste management challenges intensify with production scale increases [21]. Laboratory-scale syntheses generate manageable waste streams, while industrial operations require comprehensive waste treatment and disposal systems [21]. Environmental regulations demand sophisticated emission control systems and waste minimization strategies [21].
Quality control requirements become more stringent as production volumes increase [21]. Industrial facilities must implement robust analytical systems capable of real-time quality monitoring and batch-to-batch consistency verification [21]. Statistical process control methodologies become essential for maintaining product specifications across extended production campaigns [21].
Supply chain integration presents unique challenges for large-scale aminosilane production [22]. Raw material sourcing must accommodate increased volume requirements while maintaining quality standards [22]. Storage and handling systems require significant infrastructure investment to support continuous production operations [22].
The modular process approach offers potential solutions for addressing scalability challenges [22]. Modular systems enable capacity expansion through parallel operation of multiple smaller units rather than single large reactors [22]. This strategy reduces technical risks while providing operational flexibility for responding to market demand fluctuations [22].
Corrosive;Irritant